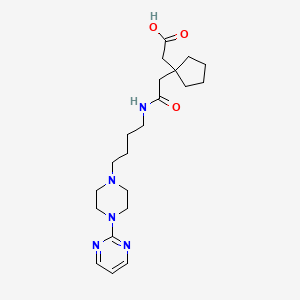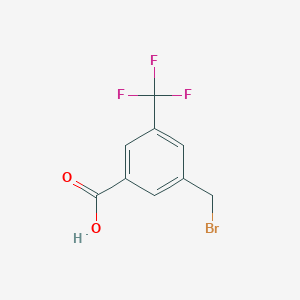
叔丁基 4-甲基烟酸酯
描述
“tert-Butyl 4-methylnicotinate” is a chemical compound with the molecular formula C11H15NO2 . It is also known as “TB4MN” and is a derivative of nicotinic. The molecular weight of this compound is 193.24 g/mol .
Molecular Structure Analysis
The molecular structure of “tert-Butyl 4-methylnicotinate” consists of a total of 29 bonds, including 14 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aromatic ester, and 1 Pyridine .
Physical And Chemical Properties Analysis
“tert-Butyl 4-methylnicotinate” has several computed properties :
科学研究应用
合成和化学性质
- 叔丁基 4-甲基烟酸酯和相关化合物因其合成和化学性质而得到广泛研究。例如,1-叔丁基-4-氯哌啶的研究探索了合成有效途径,包括二甲基亚胺盐与甲基氯化镁的反应 (Amato 等人,2005 年)。
环境和分析化学
- 该化合物在环境和分析化学中得到应用。例如,对甲基叔丁基醚 (MTBE) 的研究详细说明了其作为汽油添加剂的用途,并研究了其在紫外光下的光降解 (Salari 等人,2005 年)。另一项研究使用彗星试验检查了 MTBE 对人淋巴细胞的遗传毒性作用,突出了叔丁基化合物的环境和健康相关研究应用 (Chen 等人,2008 年)。
缓蚀
- 研究将叔丁基 4-甲基烟酸酯衍生物用于缓蚀显示出有希望的结果。例如,叔丁基 4-[(4-甲基苯基)羰基]哌嗪-1-羧酸酯在酸性介质中对碳钢表现出显着的抑制效率,在材料科学和工程中提供了潜在的应用 (Praveen 等人,2021 年)。
生物医学研究
- 在生物医学领域,叔丁基基团(如叔丁基 4-甲基烟酸酯中的基团)用作 NMR 标签,用于研究高分子量系统和测量配体结合亲和力。O-叔丁基酪氨酸就是一个例子,突出了叔丁基衍生物在高级蛋白质研究中的效用 (Chen 等人,2015 年)。
光伏和太阳能电池
- 在可再生能源领域,叔丁基化合物(如 4-叔丁基吡啶)的衍生物用于染料敏化太阳能电池,以提高光伏性能。此应用展示了叔丁基衍生物在开发更高效太阳能技术中的潜力 (Yang 等人,2018 年)。
作用机制
Mode of Action
It is known that the compound can be introduced onto primary amides via Pd-catalyzed amidation with tert-butyl 2-chloronicotinate . The activation mechanism is biomimetic: the C3-ester substituent of the pyridine in the directing group populates the trans-conformer suitable for Zn-chelation .
Biochemical Pathways
The compound is known to be involved in chemical transformations .
Result of Action
The compound is known to be a potential precursor to biologically active natural products like Indiacen A and Indiacen B .
生化分析
Biochemical Properties
tert-Butyl 4-methylnicotinate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with metallo-exopeptidases, which are enzymes that catalyze the cleavage of peptide bonds . The nature of these interactions involves the coordination of the tert-butyl group with the active site of the enzyme, facilitating the catalytic process. Additionally, tert-Butyl 4-methylnicotinate can act as a directing group in catalytic reactions, enhancing the efficiency of these processes .
Cellular Effects
tert-Butyl 4-methylnicotinate influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. In particular, tert-Butyl 4-methylnicotinate can modulate the activity of certain signaling pathways, leading to changes in gene expression profiles. This modulation can result in altered cellular metabolism, impacting processes such as energy production and biosynthesis . The compound’s effects on cellular function are crucial for understanding its potential therapeutic applications.
Molecular Mechanism
The molecular mechanism of tert-Butyl 4-methylnicotinate involves its interaction with biomolecules at the molecular level. It can bind to specific sites on enzymes, leading to either inhibition or activation of their activity. For example, tert-Butyl 4-methylnicotinate has been found to inhibit certain enzymes by binding to their active sites, preventing substrate access . Additionally, it can induce changes in gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are key to understanding how tert-Butyl 4-methylnicotinate exerts its effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-Butyl 4-methylnicotinate can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that tert-Butyl 4-methylnicotinate is relatively stable under certain conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term effects on cellular function have also been observed, with some studies indicating that prolonged exposure to tert-Butyl 4-methylnicotinate can result in sustained changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of tert-Butyl 4-methylnicotinate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At higher doses, tert-Butyl 4-methylnicotinate can become toxic, leading to adverse effects such as cellular damage or organ dysfunction . Understanding the dosage-dependent effects of tert-Butyl 4-methylnicotinate is crucial for its potential therapeutic applications.
Metabolic Pathways
tert-Butyl 4-methylnicotinate is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways can influence the overall activity and efficacy of tert-Butyl 4-methylnicotinate, as well as its potential side effects.
Transport and Distribution
The transport and distribution of tert-Butyl 4-methylnicotinate within cells and tissues are important for its activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, tert-Butyl 4-methylnicotinate can accumulate in specific tissues or cellular compartments, influencing its overall distribution and localization.
Subcellular Localization
tert-Butyl 4-methylnicotinate exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles within the cell, where it exerts its activity. This localization can be influenced by targeting signals or post-translational modifications that direct tert-Butyl 4-methylnicotinate to specific sites . Understanding the subcellular localization of tert-Butyl 4-methylnicotinate is essential for elucidating its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
tert-butyl 4-methylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-8-5-6-12-7-9(8)10(13)14-11(2,3)4/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOEUYOLNKBSCJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




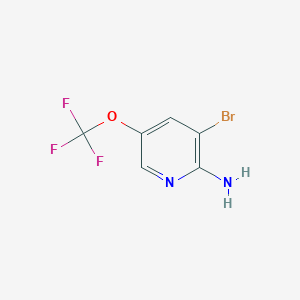
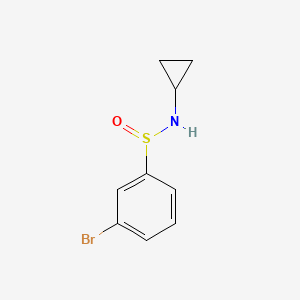
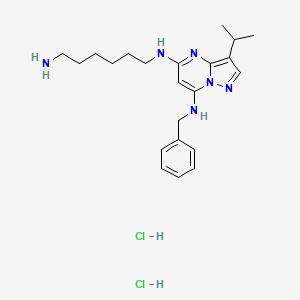

![7-Bromo-5-fluoro-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1381291.png)


![5-Bromo-4-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B1381294.png)
